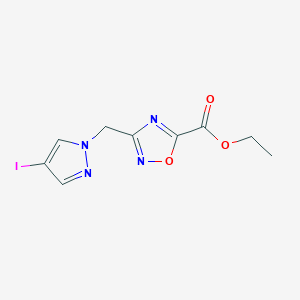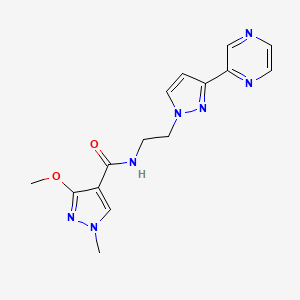
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide” can be represented by the SMILES stringCC(c1ccc(cc1)F)NC(=O)c2ccsc2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The InChI representation of the compound is InChI=1S/C13H12FNOS/c1-9(10-2-4-12(14)5-3-10)15-13(16)11-6-7-17-8-11/h2-9H,1H3,(H,15,16) . Physical And Chemical Properties Analysis
The molecular weight of “N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide” is 221.251 .Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrrole nucleus, a key structural motif in this compound, has been widely explored in drug design. Researchers investigate its potential as a pharmacophore unit for novel drugs. The presence of the fluorophenyl and thiophene moieties may contribute to specific interactions with biological targets. Further studies could focus on synthesizing derivatives to enhance bioactivity and selectivity .
Photocatalysis and Photoredox Reactions
The carboxylate group in N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide could serve as a functional handle for photocatalytic reactions. Researchers might explore its use as a photocatalyst or as a substrate in visible-light photoredox dearomatization reactions. Investigating its reactivity and selectivity under different conditions could reveal valuable insights .
Materials Science and Organic Electronics
Thiophene-based compounds often find applications in organic electronics due to their semiconducting properties. N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide could be incorporated into organic field-effect transistors (OFETs), solar cells, or light-emitting diodes (LEDs). Researchers may study its charge transport behavior, stability, and optoelectronic properties .
Supramolecular Chemistry and Crystal Engineering
Understanding the crystal structure of this compound (monoclinic, P2₁/c) provides insights into its packing arrangement and intermolecular interactions. Researchers might explore its supramolecular assembly, including hydrogen bonding patterns and π-π stacking interactions. Such knowledge can guide the design of new crystalline materials .
Biological Activity and Enzyme Inhibition
Given the diverse functional groups in N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide, it could interact with enzymes or receptors. Computational studies could predict its binding affinity to specific targets. Researchers may explore its potential as an enzyme inhibitor or modulator of biological pathways .
Functionalization and Synthetic Strategies
Chemists can leverage the carboxylate group for further functionalization. Strategies like C–H activation, cross-coupling reactions, or transition-metal-catalyzed transformations could introduce diverse substituents. Researchers might explore synthetic routes to access novel derivatives with tailored properties .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-9(10-2-4-12(14)5-3-10)15-13(16)11-6-7-17-8-11/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOPXABEVMVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)




![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)